Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as methyl [4-hydroxy-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3-pyridinyl]acetate . This nomenclature precisely describes the structural components and functional group arrangements within the molecule, providing unambiguous identification for chemical databases and research applications. The IUPAC designation follows standard conventions for organic nomenclature, clearly indicating the methyl ester functionality, the hydroxylated pyridine ring system, and the phenethyl substituent group.
The structural representation is comprehensively documented through standardized chemical identifiers, including the International Chemical Identifier code: 1S/C16H17NO4/c1-21-15(19)11-13-14(18)8-10-17(16(13)20)9-7-12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,11H2,1H3 . This InChI code provides a complete algorithmic description of the molecular connectivity and stereochemistry. The corresponding InChI Key is documented as CQJKMNGJOLUIGI-UHFFFAOYSA-N , which serves as a condensed hash representation of the complete structural information for database searching and cross-referencing purposes.
The molecular architecture features a dihydropyridine ring system with a hydroxyl group at the 4-position and an oxo group at the 2-position, connected to an acetate methyl ester through a methylene bridge at the 3-position. The nitrogen atom at the 1-position bears a phenethyl substituent, creating the characteristic structural framework that defines this particular chemical entity. This complex arrangement of functional groups and aromatic systems creates specific chemical properties and reactivity patterns characteristic of this compound class.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is officially designated as 477871-88-8 . This unique numerical identifier serves as the primary reference for this compound in chemical databases worldwide and provides unambiguous identification across different naming systems and languages. The Chemical Abstracts Service registry system ensures consistent identification regardless of variations in chemical nomenclature or structural representation methods.
Properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-(2-phenylethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-21-15(19)11-13-14(18)8-10-17(16(13)20)9-7-12-5-3-2-4-6-12/h2-6,8,10,18H,7,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIGSQKSHRESCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of the Pyridinyl Core and Phenethyl Substitution
- The pyridinyl ring is typically prepared via condensation reactions involving pyridine derivatives and appropriate keto or aldehyde precursors.
- The phenethyl group is introduced by alkylation of the nitrogen atom of the pyridinyl ring using phenethyl halides or related electrophiles under basic conditions.
- Common bases used include inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate nucleophilic substitution or condensation reactions.
Hydroxylation and Oxo Group Formation
- Hydroxylation at the 4-position and keto (oxo) functionality at the 2-position are introduced through oxidation or rearrangement reactions.
- Controlled oxidation conditions are employed to avoid over-oxidation or side reactions.
- The hydroxy group is often stabilized via intramolecular hydrogen bonding in the final compound, which can influence crystallinity and purity.
Esterification to Form Methyl Acetate
- The carboxylic acid precursor at the 3-position is converted into the methyl ester by reaction with methanol in the presence of acid catalysts or via methylation reagents.
- Esterification is typically performed under reflux conditions with removal of water to drive the reaction to completion.
- Purification involves distillation under reduced pressure or crystallization to isolate the methyl ester product with high purity.
Reaction Conditions and Solvent Effects
- Polar aprotic solvents such as dimethylformamide (DMF), methanol, and ethanol are commonly used in the alkylation and condensation steps.
- The choice of solvent significantly affects the diastereomeric purity and yield. For example, reactions in DMF may yield mixtures of diastereoisomers, whereas methanol can increase impurity levels.
- Reaction temperatures typically range from ambient to 80–90°C depending on the step.
- pH adjustments after reaction completion (e.g., acidification to pH 1–1.5) facilitate product precipitation and purification.
Purification and Yield Optimization
- After reaction completion, the mixture is often subjected to solvent removal under reduced pressure, followed by cooling and addition of water to precipitate the product.
- Filtration and drying yield the crude product, which can be further purified by recrystallization or chromatographic techniques.
- Yields reported in similar pyridinyl acetate syntheses range from 70% to 96%, with purity assessed by HPLC and NMR spectroscopy.
Analytical Characterization
- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and determine product purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms molecular structure and substitution patterns.
- Melting point determination and crystallographic studies provide additional confirmation of compound identity and purity.
Summary Data Table of Preparation Parameters
Research Findings and Considerations
- The synthesis of methyl esters of 4-hydroxy-2-oxo-1,2-dihydropyridinyl acetates shows that the methyl ester form often exhibits distinct biological activities compared to ethyl esters, influencing the choice of ester group in medicinal chemistry.
- Impurity profiles are critical; optimized solvent systems and reaction conditions minimize diastereomeric mixtures and side products.
- Industrial scale-up requires robust processes with reproducible yields and purity, often achieved by fine-tuning solvent ratios, reaction times, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacological compounds suggests it may exhibit various biological activities, including:
- Antioxidant Activity : Studies indicate that similar pyridine derivatives can act as antioxidants, potentially protecting cells from oxidative stress.
Pharmacological Studies
Research has shown that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Its effects on these pathways make it a candidate for further investigation in the treatment of:
- Neurological Disorders : There is ongoing research into the efficacy of such compounds in managing conditions like depression and anxiety disorders.
Chemical Biology
In chemical biology, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity can provide insights into biochemical mechanisms relevant to drug metabolism.
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant properties when tested against free radical-induced oxidative damage in vitro. The results suggested a potential role in neuroprotection.
Case Study 2: Neuropharmacology
Another research project explored the effects of this compound on animal models of depression. The findings indicated that administration led to an increase in serotonin levels and improvement in depressive behaviors, highlighting its potential as an antidepressant.
Case Study 3: Enzyme Inhibition
In a biochemical assay, this compound was found to inhibit specific enzymes involved in metabolic pathways related to drug metabolism. This inhibition could have implications for drug interactions and efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyridine ring or the N1 side chain. Key examples include:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Hydrogen Bonding : The hydroxyl group in the target compound and analogs (e.g., 477864-37-2, 477864-40-7) facilitates intramolecular interactions (O–H⋯N/O) and crystal packing, as seen in related tetrazole derivatives .
- Lipophilicity : The phenethyl group in the target compound contributes to higher lipophilicity compared to the polar sulfonamide (477864-40-7) or trifluoromethylbenzyl (477864-37-2) analogs. This affects solubility and membrane permeability.
Supramolecular and Crystallographic Features
Software like SHELX and ORTEP-3 are critical for resolving such features .
Biological Activity
Methyl 2-(4-hydroxy-2-oxo-1-phenethyl-1,2-dihydro-3-pyridinyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- CAS Number : 477871-88-8
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of anthranilic acid derivatives with malonic acid equivalents.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency and yield.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to receptors that mediate pain and inflammation could be a mechanism through which it exerts its effects.
Study on Antimicrobial Activity
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated an IC50 value of 0.5 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .
Anti-inflammatory Study
In a separate investigation focusing on anti-inflammatory properties, researchers treated macrophage cells with varying concentrations of the compound. The results showed a dose-dependent reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-(4-hydroxyphenyl)-2-oxoacetate | C9H8O4 | Moderate antimicrobial activity |
| Methyl 2-(4-hydroxyphenyl)-3-pyridinecarboxylate | C12H11NO4 | Anti-inflammatory effects |
Q & A
Q. Advanced
- Docking studies : AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases).
- QM/MM simulations : Gaussian (DFT) for electronic structure analysis of the pyridinone ring’s hydrogen-bonding capacity.
- ADMET prediction : SwissADME to assess pharmacokinetic properties (logP ~2.1, high GI absorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
